Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

Muscarinic receptor pharmacology Allosteric modulator selectivity M2 receptor binding

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) (C7/3-phth) is the definitive tool compound for M2 muscarinic receptor allosteric modulation studies, with an M2 affinity of 70.1–85 nM and 4- to 100-fold selectivity over M1, M4, and M5 subtypes. Its allosteric potency is exquisitely dependent on the heptane spacer and intact phthalimide aromatic rings—truncation of the phthalimide results in ~400-fold loss of potency, and even hexane-for-heptane substitution (as in W84) alters subtype selectivity. This compound is essential for reproducible cardiac M2 allosteric pharmacology, radioligand dissociation kinetic assays, and receptor mutagenesis studies mapping TM7-dependent allosteric binding modes. Procure only the exact C7/3-phth structure to ensure pharmacological fidelity.

Molecular Formula C33H46N4O4+2
Molecular Weight 562.7 g/mol
CAS No. 22664-47-7
Cat. No. B1209765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)
CAS22664-47-7
SynonymsC7-3-phthalimido-propyl
dibromide of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)
heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)
Molecular FormulaC33H46N4O4+2
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2
InChIKeyOSALRKZRWVYPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) (CAS 22664-47-7): A Bisquaternary Allosteric Modulator of Muscarinic Acetylcholine Receptors


Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) (commonly abbreviated as C7/3-phth) is a synthetic bisquaternary ammonium compound featuring a heptane backbone symmetrically substituted with two dimethyl-3'-phthalimidopropylammonium groups [1]. It is classified as a prototypical allosteric modulator of muscarinic acetylcholine receptors (mAChRs), binding to a site topographically distinct from the orthosteric acetylcholine binding pocket [2]. The compound exists primarily as the dibromide salt (CAS 57992-63-9) and has been extensively characterized for its ability to modulate antagonist binding at M2 receptors with high potency [3].

Why Generic Substitution of Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) (C7/3-phth) Fails: Chain Length and Lateral Substituent Sensitivity


Substitution of C7/3-phth with closely related alkane-bisammonium analogs or truncated derivatives is not pharmacologically equivalent. The allosteric potency of this compound class is exquisitely sensitive to both the length of the central alkane spacer and the nature of the lateral phthalimide substituents. Truncation of the phthalimide aromatic ring results in an approximately 400-fold loss of potency in retarding [3H]N-methylscopolamine dissociation from M2 receptors [1]. Even small changes such as replacing the heptane linker with hexane (as in the analog W84) alter binding affinity profiles at M2 versus M1/M4 receptors [2]. Consequently, procurement specifications must match the exact compound (C7/3-phth) to ensure reproducible allosteric pharmacology.

Quantitative Evidence Guide: Differentiating Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) (C7/3-phth) from Analogs and Alternative Allosteric Modulators


M2 Receptor Subtype Selectivity: C7/3-phth Displays 4- to 100-Fold Higher Affinity for M2 Over M1, M4, and M5 Subtypes

C7/3-phth exhibits pronounced selectivity for the M2 muscarinic acetylcholine receptor subtype. In radioligand binding studies using rat atrial membranes, C7/3-phth displayed an affinity (Ki) of 70.1 nM for M2 receptors, which was 1.6-fold greater than for putative M4 receptors in rabbit lung (~112 nM) and 4- to 5-fold greater than for M1 receptors in rat cerebral cortex (~280–350 nM) [1]. In cloned human mAChRs expressed in CHO cells, the modulator exhibited the highest affinity for the unoccupied M2 receptor (85 nM) and the lowest affinity for the unoccupied M5 receptor, the latter being approximately 100-fold lower (~8.5 µM) [2]. This selectivity profile is not replicated by other allosteric modulators such as gallamine or alcuronium, which show different subtype preference patterns [3].

Muscarinic receptor pharmacology Allosteric modulator selectivity M2 receptor binding

Allosteric Mechanism Validation: C7/3-phth Completely Inhibits [3H]NMS Dissociation and Produces Supra-Additive Antagonism at M2 Receptors

C7/3-phth acts through a genuine allosteric mechanism distinct from competitive antagonism. In guinea pig atrial M2 receptor preparations, C7/3-phth completely inhibited the dissociation of pre-bound [3H]N-methylscopolamine ([3H]NMS) in the presence of excess unlabeled NMS and slowed the washout of NMS in functional experiments [1]. Crucially, the combination of C7/3-phth with the competitive antagonist N-methylscopolamine produced supra-additive inhibition of carbachol-induced negative inotropic responses—an effect exceeding that predicted for two competitive antagonists acting at the same site [1]. This supra-additive functional antagonism was less pronounced when pirenzepine (PZP) was substituted for NMS, demonstrating that the allosteric effect is dependent on the specific orthosteric ligand co-bound [1]. In contrast, the non-prototypical modulator SCH-202676 (100 µM) had no effect on [3H]NMS dissociation kinetics at M1 receptors, highlighting that not all putative allosteric agents share this mechanistic signature [2].

Allosteric modulation mechanism Radioligand dissociation kinetics M2 receptor functional antagonism

Differential Cooperativity: C7/3-phth Exhibits Greater Negative Heterotropic Cooperativity with Pirenzepine Than with N-Methylscopolamine at M2 Receptors

Quantitative cooperativity analysis at M2 receptors revealed that C7/3-phth does not interact uniformly with all orthosteric antagonists. Fitting experimental data to a theoretical allosteric ternary complex model yielded cooperativity factors demonstrating that C7/3-phth exhibits a greater degree of negative heterotropic cooperativity with pirenzepine (PZP) than with N-methylscopolamine (NMS) at the M2 receptor [1]. This indicates that the allosteric effect of C7/3-phth on orthosteric ligand binding is ligand-specific. In functional studies, this translates to a more pronounced supra-additive inhibition of carbachol responses when C7/3-phth is combined with NMS compared to combinations with PZP [1]. At M1 receptors in rat cerebral cortex, C7/3-phth slowed the dissociation of [3H]NMS and [3H]QNB to the same extent but appeared not to affect the dissociation of [3H]PZP, further underscoring the ligand-dependence of the allosteric interaction [1].

Allosteric cooperativity Orthosteric antagonist interaction M2 receptor modulation

Structural Determinant of Potency: Intact Phthalimide Moieties Are Essential—Loss of the Aromatic Ring Reduces Allosteric Potency by 400-Fold

The allosteric potency of heptane-bisammonium compounds is critically dependent on the integrity of the lateral phthalimide substituents. A systematic structure-activity study demonstrated that truncation of the phthalimide moiety—specifically loss of the aromatic ring (conversion to a succinimide or related non-aromatic imide)—resulted in an approximately 400-fold reduction in potency for retarding [3H]NMS dissociation from M2 receptors in porcine heart homogenates [1]. Furthermore, comparing pairs of symmetrical and non-symmetrical heptane-bisammonio compounds confirmed that aromatic imide moieties (phthalimide or cyclohexanedicarbonic acid imide) at both ends of the heptane chain are required for high allosteric potency; replacement with succinimides at one or both termini significantly diminished activity [2]. Almost flat hydrophobic lateral moieties appear to be pivotal for high allosteric potency, suggesting a hydrophobic interaction with the [3H]NMS-occupied receptor protein [1].

Structure-activity relationship Allosteric pharmacophore Bisammonium compound optimization

Molecular Basis of Subtype Selectivity: A Single Amino Acid (M2 Thr423) Accounts for M2/M5 Selectivity of C7/3-phth

The molecular basis for C7/3-phth's subtype selectivity has been mapped to a single amino acid residue. Studies using M2/M5 chimeric and point-mutated receptors demonstrated that the threonine residue at position 423 in transmembrane region 7 (TM7) of the M2 receptor is entirely responsible for the enhanced affinity of C7/3-phth and related alkane-bisammonium compounds for M2 over M5 receptors [1]. This TM7 epitope is likewise present in the M4 receptor (M4 Ser436), consistent with the intermediate affinity of C7/3-phth for M4 versus M5 [1]. The M2(423)threonine residue is located near the M2(419)asparagine previously identified to influence gallamine binding, indicating that structurally distinct allosteric modulators engage overlapping but non-identical receptor epitopes [1]. This molecular-level understanding is not available for many other allosteric modulators and provides a rational basis for the observed selectivity profile.

Receptor mutagenesis Allosteric binding epitope M2/M5 selectivity determinant

Validated Research and Procurement Application Scenarios for Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) (C7/3-phth)


M2-Selective Allosteric Modulation in Cardiac Pharmacology Research

C7/3-phth is the preferred tool compound for studies requiring selective allosteric modulation of cardiac M2 muscarinic receptors. With an M2 affinity of 70.1–85 nM and 4- to 100-fold selectivity over M1, M4, and M5 subtypes [1], it enables targeted investigation of M2-mediated negative inotropic and chronotropic responses in atrial preparations without confounding effects at other mAChR subtypes. Its well-characterized supra-additive functional antagonism when combined with orthosteric antagonists such as NMS [2] makes it ideal for studying allosteric-orthosteric interaction paradigms in cardiac tissue.

Allosteric Modulator Reference Standard for mAChR Screening Assays

As one of the most extensively characterized prototypical mAChR allosteric modulators, C7/3-phth serves as a reference standard in radioligand dissociation kinetic assays. Its ability to completely inhibit [3H]NMS dissociation at M2 receptors and to slow dissociation at M1 receptors [2] provides a validated positive control for confirming allosteric mechanism of action. Researchers can benchmark novel allosteric modulators against C7/3-phth's defined selectivity profile (M2 > M4 > M1 >> M5) [3] and its differential cooperativity with orthosteric ligands such as NMS versus PZP [2].

Allosteric Site Mapping and Receptor Mutagenesis Studies

The identification of the M2(423)Thr residue in TM7 as the critical molecular determinant of C7/3-phth's M2/M5 selectivity [4] enables its use as a pharmacological probe in receptor mutagenesis and chimeric receptor studies. Unlike alcuronium, which shows a different epitope sensitivity profile, C7/3-phth can distinguish between TM7-dependent and TM7-independent allosteric binding modes [4], making it an essential tool for mapping the structural basis of allosteric modulation across mAChR subtypes.

Pharmacophore Validation for Bisammonium Allosteric Ligand Development

The documented 400-fold potency loss upon truncation of the phthalimide aromatic ring [5] establishes C7/3-phth as the benchmark compound for structure-activity relationship (SAR) studies in alkane-bisammonium allosteric ligand development. Medicinal chemistry programs optimizing allosteric modulators for M2 receptors can use C7/3-phth as the reference point for evaluating the impact of lateral substituent modifications on allosteric potency, as defined under standardized assay conditions (porcine cardiac membranes, [3H]NMS dissociation, 37°C) [5].

Quote Request

Request a Quote for Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.